molecular formula C8H7F4NO B2466126 O-(2-Fluoro-3-(trifluoromethyl)benzyl)hydroxylamine CAS No. 1388049-50-0

O-(2-Fluoro-3-(trifluoromethyl)benzyl)hydroxylamine

Cat. No.: B2466126
CAS No.: 1388049-50-0
M. Wt: 209.144
InChI Key: VTUSUNXKQVRGPS-UHFFFAOYSA-N
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Description

O-(2-Fluoro-3-(trifluoromethyl)benzyl)hydroxylamine is an organic compound characterized by the presence of a hydroxylamine group attached to a benzyl ring substituted with fluoro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-Fluoro-3-(trifluoromethyl)benzyl)hydroxylamine typically involves the reaction of 2-Fluoro-3-(trifluoromethyl)benzyl bromide with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 2-Fluoro-3-(trifluoromethyl)benzyl bromide

    Reagent: Hydroxylamine

    Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

O-(2-Fluoro-3-(trifluoromethyl)benzyl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

O-(2-Fluoro-3-(trifluoromethyl)benzyl)hydroxylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of O-(2-Fluoro-3-(trifluoromethyl)benzyl)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The fluoro and trifluoromethyl groups enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-(trifluoromethyl)benzyl bromide
  • 3-(Trifluoromethyl)benzylamine
  • 3-(Trifluoromethyl)benzyl bromide

Uniqueness

O-(2-Fluoro-3-(trifluoromethyl)benzyl)hydroxylamine is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

O-[[2-fluoro-3-(trifluoromethyl)phenyl]methyl]hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4NO/c9-7-5(4-14-13)2-1-3-6(7)8(10,11)12/h1-3H,4,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUSUNXKQVRGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)CON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1388049-50-0
Record name O-{[2-fluoro-3-(trifluoromethyl)phenyl]methyl}hydroxylamine
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